17-Oxosparteine

Descripción

Contextualization within the Quinolizidine (B1214090) Alkaloid Class and its Natural Diversity

Quinolizidine alkaloids (QAs) represent a significant and diverse group of over 170 known chemical structures, predominantly found within the legume family (Leguminosae/Fabaceae). rsc.org Due to their frequent occurrence in lupin species (Lupinus spp.), they are often referred to as "lupin alkaloids." rsc.org However, their presence extends to other genera such as Baptisia, Thermopsis, Genista, Cytisus, Laburnum, and Sophora. rsc.org

These compounds are synthesized in plants as a defense mechanism against herbivores. mdpi.com The biosynthesis of QAs is a complex process that occurs in the stroma of leaf chloroplasts and is stimulated by light. nih.govnih.gov From L-lysine, the initial intermediate is cadaverine (B124047), and three units of cadaverine are utilized to construct the foundational quinolizidine skeleton. wikipedia.org While the precise biosynthetic pathways are still under investigation, it is known that enzymes like lysine (B10760008) decarboxylase and 17-oxosparteine synthase are localized in the chloroplast stroma. nih.gov An early model proposed that this compound was a central intermediate for other sparteine-like QAs, but later studies using labeled precursors disproved this, showing that it is not a precursor for compounds like (-)-sparteine (B7772259) and (+)-lupanine. rsc.org

Natural Occurrence and Botanical Distribution of this compound

This compound has been identified in various plant species, highlighting its distribution across different genera within the Fabaceae family.

| Plant Genus | Plant Species | Finding |

| Lupinus | Lupinus montanus | Found as a minor alkaloid alongside major components like sparteine (B1682161) and lupanine (B156748). mdpi.com |

| Lupinus | Lupinus mutabilis | While described in some studies of L. mutabilis, it was not detected in other investigated Peruvian ecotypes of this species. nih.gov |

| Cytisus | Cytisus scoparius | Isolated from this species, commonly known as Scotch broom. nih.govresearchgate.net |

| Genista | Genista acanthoclada | Identified as one of the main alkaloids in this species. acs.org |

Detailed analyses have revealed the presence of this compound in specific plant tissues. For instance, in Lupinus montanus, it was detected in the seeds. mdpi.com In Cytisus scoparius (common broom), it is one of several quinolizidine alkaloids, including sparteine and lupanine, that contribute to the plant's chemical defense. wikipedia.org

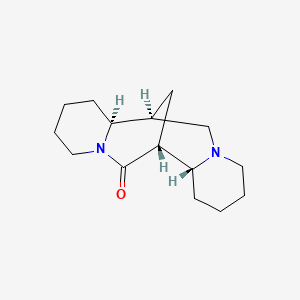

Structural Relationship of this compound to Sparteine and Other Oxo-Sparteine Analogues

This compound is structurally a lactam of sparteine, meaning it contains a carbonyl group (C=O) at position 17 of the tetracyclic quinolizidine ring system. researchgate.net This structural modification distinguishes it from sparteine, which lacks the oxo group.

The family of oxo-sparteines includes several positional isomers, where the carbonyl group is located at different positions on the sparteine skeleton. The differentiation of these isomers is often accomplished through techniques like mass spectrometry. researchgate.net

Key Structural Analogues of this compound:

| Compound Name | Structural Description |

| Sparteine | The parent tetracyclic bis-quinolizidine alkaloid without any oxo-substitution. wikipedia.orgresearchgate.net |

| Lupanine (2-Oxosparteine) | An isomer of this compound with the carbonyl group at the C-2 position. researchgate.net |

| 15-Oxosparteine | An isomer with the carbonyl group at the C-15 position. researchgate.net |

| 17-Oxolupanine (2,17-Dioxosparteine) | A derivative of lupanine with an additional oxo group at the C-17 position. researchgate.net |

| 13-Oxolupanine (2,13-Dioxosparteine) | A derivative of lupanine with an additional oxo group at the C-13 position. researchgate.net |

| 2-Methyl-17-oxosparteine | A derivative with a methyl group at C-2 and a carbonyl group at C-17. nih.gov |

The presence and position of the oxo group significantly influence the chemical properties of these molecules. The structural relationships are crucial for understanding their biosynthesis, chemical reactivity, and for accurate identification in natural extracts.

Precursor Incorporation and Metabolic Origins from L-Lysine via Cadaverine

The biosynthetic journey to this compound and other quinolizidine alkaloids (QAs) commences with the amino acid L-lysine. nih.govfrontiersin.org Tracer experiments have definitively established that L-lysine is the primary precursor for the entire class of these alkaloids. nih.gov The initial and rate-limiting step in this pathway is the decarboxylation of L-lysine to yield cadaverine. frontiersin.orgnih.gov This reaction is catalyzed by the enzyme lysine decarboxylase (LDC). frontiersin.org

The conversion of L-lysine to cadaverine is a critical control point in the biosynthesis of QAs. frontiersin.org Cadaverine, a five-carbon diamine, serves as the fundamental building block for the quinolizidine skeleton. nih.gov Following its formation, cadaverine undergoes oxidative deamination, a reaction putatively catalyzed by a copper amine oxidase (CAO), to produce 5-aminopentanal. mdpi.comfrontiersin.org This intermediate, 5-aminopentanal, is unstable and spontaneously cyclizes to form a Δ¹-piperideine Schiff base. nih.govfrontiersin.org It is from this cyclic intermediate that the more complex tetracyclic structures of QAs, including this compound, are thought to be derived through a series of condensation and cyclization reactions. mdpi.comfrontiersin.org

| Precursor/Intermediate | Enzyme | Reaction |

|---|---|---|

| L-Lysine | Lysine Decarboxylase (LDC) | Decarboxylation |

| Cadaverine | Copper Amine Oxidase (CAO) (putative) | Oxidative Deamination |

| 5-Aminopentanal | Non-enzymatic | Cyclization (spontaneous) |

| Δ¹-Piperideine | Multiple (uncategorized) | Condensation/Cyclization |

Enzymatic Synthesis of this compound in Plant Systems

The transformation of the initial piperideine units into the characteristic tetracyclic structure of this compound is orchestrated by a dedicated enzymatic machinery within the plant cell. While the complete pathway remains partially unresolved, key enzymatic activities and their subcellular location have been identified. rsc.orgfrontiersin.org

The central enzyme responsible for the formation of the tetracyclic quinolizidine skeleton is this compound synthase (OS). This enzyme catalyzes the complex series of reactions that likely involve the condensation of three cadaverine-derived Δ¹-piperideine units. While the precise mechanism of OS is not fully elucidated, it is understood to be a pivotal enzyme in the pathway, channeling the flow of intermediates towards the production of tetracyclic alkaloids. rsc.org

Despite its importance, detailed biochemical characterization of this compound synthase has been challenging, and much of the broader QA biosynthetic pathway remains to be discovered. rsc.org Early studies successfully identified and partially purified this enzymatic activity from lupin cell cultures. These studies demonstrated that the enzyme utilizes precursors derived from cadaverine to synthesize this compound. However, the complete molecular identification and characterization of the gene encoding this synthase are areas of ongoing research.

A significant finding in the study of QA biosynthesis is the specific subcellular compartmentalization of the early pathway enzymes. Research has demonstrated that both lysine decarboxylase (LDC) and this compound synthase (OS) are localized within the stroma of chloroplasts. mdpi.com This localization is crucial as it places the initial steps of alkaloid biosynthesis in close proximity to the synthesis of their precursor, L-lysine, which also occurs in the chloroplasts.

The biosynthesis of QAs is a light-dependent process, which is consistent with the chloroplastic localization of the key enzymes. nih.gov This compartmentalization suggests a highly regulated and efficient metabolic channel, where the product of one reaction is readily available as a substrate for the next, minimizing the diffusion of intermediates and potential side reactions. Later steps in the modification of the quinolizidine skeleton, however, may occur in other cellular compartments. nih.govfrontiersin.org

| Enzyme | Subcellular Location | Metabolic Significance |

|---|---|---|

| Lysine Decarboxylase (LDC) | Chloroplast Stroma | Proximity to L-lysine synthesis, efficient substrate supply. |

| This compound Synthase (OS) | Chloroplast Stroma | Channeling of intermediates towards tetracyclic alkaloid formation. |

Role of this compound as a Biosynthetic Intermediate for Other Quinolizidine Alkaloids

This compound is not merely an endpoint in the biosynthetic pathway but also serves as a crucial intermediate for the production of a wide array of other quinolizidine alkaloids, including lupanine and its various derivatives. mdpi.com The structural backbone of this compound is modified through subsequent enzymatic reactions to generate the chemical diversity observed in this class of compounds.

Lupanine, one of the most abundant quinolizidine alkaloids in many lupin species, is believed to be derived from this compound. The proposed conversion involves the reduction of the ketone group at C-17. Further modifications, such as hydroxylations and esterifications, lead to a variety of other QA structures. For instance, the enzyme tigloyl-CoA:(-)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase is involved in the esterification of hydroxylated lupanine derivatives. nih.govmdpi.com

The precise enzymatic steps and intermediates in the conversion of this compound to lupanine are not yet fully characterized, and the pathway is often depicted with dotted lines in metabolic charts to indicate unconfirmed reactions. frontiersin.org The identification of the enzymes responsible for these transformations is a key area of future research in understanding QA biosynthesis.

The biosynthesis of quinolizidine alkaloids is a field where several hypotheses have been proposed over the years, and not all aspects of the pathway are universally agreed upon. rsc.org While the role of L-lysine and cadaverine as precursors is well-established, the exact sequence of events leading from the cyclization of cadaverine units to the formation of sparteine and lupanine is still a subject of investigation.

Some studies have questioned the direct intermediacy of sparteine (a reduced form of this compound) as a precursor for all other tetracyclic QAs. mdpi.com In some species, lupanine is found in high concentrations without the co-occurrence of sparteine, suggesting that alternative or branched pathways may exist. mdpi.com It has been proposed that different lupin species may utilize variations of the biosynthetic pathway, leading to the diverse alkaloid profiles observed in nature. nih.gov The elucidation of the complete QA biosynthetic pathway, including the definitive role of this compound, will require further biochemical and genetic studies to identify and characterize the remaining unknown enzymes. rsc.orgfrontiersin.org

Structure

3D Structure

Propiedades

Número CAS |

489-72-5 |

|---|---|

Fórmula molecular |

C15H24N2O |

Peso molecular |

248.36 g/mol |

Nombre IUPAC |

(1S,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one |

InChI |

InChI=1S/C15H24N2O/c18-15-12-9-11(13-5-2-4-8-17(13)15)10-16-7-3-1-6-14(12)16/h11-14H,1-10H2/t11-,12+,13-,14+/m0/s1 |

Clave InChI |

YQMWQSMYVPLYDI-RFQIPJPRSA-N |

SMILES |

C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4 |

SMILES isomérico |

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)C(=O)N4[C@H]3CCCC4 |

SMILES canónico |

C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4 |

Apariencia |

Solid powder |

Otros números CAS |

489-72-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

17-oxosparteine 17-oxosparteine monohydrochloride, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer 17-oxosparteine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer 17-oxosparteine, 7S-(7alpha,7aalpha,14alpha,14abeta)-isomer 17-oxosparteine, 7S-(7alpha,7beta,14alpha,14abeta)-isome |

Origen del producto |

United States |

Chemical Synthesis and Directed Derivatization of 17 Oxosparteine

Laboratory Synthesis Methodologies for 17-Oxosparteine

The laboratory synthesis of this compound, a tetracyclic quinolizidine (B1214090) alkaloid, is closely related to the synthesis of its well-known isomer, lupanine (B156748) (2-oxosparteine). While direct synthetic routes exclusively for this compound are not as commonly documented as those for lupanine, its preparation can be achieved through the oxidation of sparteine (B1682161) or by multi-step total synthesis approaches.

One plausible and established method for the synthesis of oxosparteine derivatives involves the selective oxidation of the corresponding sparteine base. The metabolism of sparteine in humans, for instance, involves N1-oxidation, which subsequently leads to the formation of dehydrosparteines. nih.govscilit.com In a laboratory setting, controlled oxidation of sparteine using specific oxidizing agents can yield a mixture of oxosparteine isomers, from which this compound can be isolated. researchgate.netnih.gov The starting material, (±)-sparteine, can be synthesized through various routes, including a notable gram-scale synthesis from pyridine (B92270). acs.org

Another general approach is the total synthesis from simpler, acyclic, or heterocyclic precursors. These multi-step syntheses often involve the construction of the quinolizidine core through sequential cyclization reactions. For example, a common strategy for sparteine-type alkaloids involves the elaboration of a dipiperidylmethane derivative, which can be cyclized to form the characteristic tetracyclic framework. cdnsciencepub.com Subsequent functional group manipulations, including the introduction of a carbonyl group at the C-17 position, would complete the synthesis. A flow-process-based multi-step synthesis has also been demonstrated for the alkaloid (±)-oxomaritidine, showcasing a modern approach to assembling complex alkaloid structures that could be adapted for this compound. google.comsyrris.jp

The biosynthesis of quinolizidine alkaloids, which proceeds from L-lysine via cadaverine (B124047) and Δ¹-piperideine, provides a blueprint for biomimetic synthetic strategies. nih.govmdpi.com These approaches aim to replicate the proposed biosynthetic cascade in the laboratory to construct the tetracyclic core.

| Starting Material | Key Transformation | Product | Reference |

| (±)-Sparteine | Selective Oxidation | This compound | nih.govscilit.comresearchgate.netnih.gov |

| Pyridine | Dearomative Cyclization | (±)-Sparteine | acs.org |

| 2,2'-Dipyridylmethane | Condensation and Cyclization | Isomeric Dilactams (precursors to sparteine isomers) | cdnsciencepub.com |

| L-Lysine | Biosynthetic Pathway | Sparteine, Lupanine | nih.govmdpi.com |

Synthetic Routes for Specific Isomers and Labeled Analogues

The synthesis of specific stereoisomers of sparteine and its derivatives is crucial for their application as chiral ligands. rsc.org While the total synthesis of (+)-sparteine has been accomplished, demonstrating control over stereochemistry, these methods are often multi-step and complex. researchgate.netsoton.ac.uk The resolution of racemic mixtures, such as rac-lupanine, using chiral acids like tartaric acid, presents a more practical approach to obtaining enantiomerically pure isomers. google.com The resulting enantiopure lupanine can then potentially be converted to the corresponding enantiopure this compound through rearrangement and oxidation reactions.

The preparation of isotopically labeled analogues of this compound is essential for metabolic studies, biosynthetic investigations, and as internal standards in analytical methods. researchgate.net The synthesis of such labeled compounds typically involves the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) at specific positions in the molecule. This can be achieved by using labeled precursors in the synthetic route. For instance, feeding experiments with isotopically labeled L-lysine and cadaverine have been used to elucidate the biosynthetic pathway of sparteine-like alkaloids, demonstrating that these precursors can be incorporated into the final structure. rsc.org A similar strategy can be employed in a laboratory synthesis. For example, using a labeled version of a key building block, such as a labeled pyridine derivative in a total synthesis, would result in a labeled this compound product. acs.org

| Target Molecule | Synthetic Strategy | Key Features | Reference |

| (+)-Sparteine | Asymmetric Total Synthesis | Multi-step, high stereocontrol | researchgate.netsoton.ac.uk |

| Enantiopure Lupanine | Resolution of racemate | Use of chiral resolving agents (e.g., tartaric acid) | google.com |

| Isotopically Labeled Sparteine Alkaloids | Incorporation of labeled precursors | Use of stable isotopes (²H, ¹³C, ¹⁵N) | rsc.orgresearchgate.net |

Derivatization Strategies and Synthesis of Novel this compound Derivatives

The introduction of alkyl substituents at the C-17 position of sparteine and its derivatives has been a subject of study to modulate their chemical and physical properties. researchgate.netresearchgate.net A common method for achieving this functionalization involves the generation of an iminium ion intermediate. For lupanine (2-oxosparteine), treatment with perchloric acid can lead to the formation of a C(17)=N(16) iminium perchlorate (B79767). researchgate.net This electrophilic species can then react with nucleophiles, such as Grignard reagents (alkylmagnesium compounds), to introduce an alkyl group at the C-17 position. researchgate.net This methodology has been successfully used to synthesize various 17-alkyl-lupanine derivatives. researchgate.net A similar strategy could be applied to this compound, potentially by protecting the C-2 carbonyl group before generating the C-17 iminium ion.

Another approach involves the reaction of δ-16,17-dehydrolupaninium perchlorate with diazomethane, followed by reduction, to yield 17-β-methylsparteine. researchgate.net The functionalization at C-17 is a key step in creating a diverse library of sparteine-based compounds.

The introduction of substituents at the C-17 position has a notable impact on the conformation and stability of the sparteine framework. Spectroscopic studies, including NMR and IR, have shown that the introduction of an alkyl group at C-17 in lupanine derivatives leads to an equatorial orientation of the substituent. researchgate.net This substitution does not alter the boat conformation of ring C, which is a characteristic feature of these molecules. researchgate.net

In disubstituted sparteine derivatives, where substituents are present at both C-2 and C-17, the conformational system of trans A/B chair/chair and trans C/D boat/chair is maintained. cas.cz The equatorial alkyl group at C-17 acts as a stabilizing element for the boat-chair conformation of the C/D rings. cas.cz This conformational rigidity is preserved even upon protonation of the nitrogen atoms. cas.cz The mass spectral fragmentation patterns of these C-17 alkyl-substituted derivatives have also been studied, providing a basis for their structural characterization. researchgate.netresearchgate.net

| Derivative | Effect of Derivatization | Conformational Feature | Reference |

| 17-Alkyl-lupanine | Equatorial orientation of alkyl group | Ring C remains in a boat conformation | researchgate.net |

| 2,17-Disubstituted sparteine | Stabilization of C/D ring system | trans A/B chair/chair, trans C/D boat/chair | cas.cz |

| 17-β-Methylsparteine | Stabilization of C/D boat-chair conformation | Hindrance of intramolecular hydrogen bond formation in monoprotonated form | researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of 17 Oxosparteine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the intricate three-dimensional structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and spatial relationships of atoms within a molecule.

Comprehensive 1D and 2D NMR Techniques for Proton and Carbon Assignment

The complete and unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is the foundational step in the structural elucidation of 17-oxosparteine. One-dimensional (1D) NMR provides the initial overview of the number and types of protons and carbons present. However, due to the complexity of the sparteine (B1682161) skeleton, significant signal overlap often occurs in 1D spectra.

To overcome this, a suite of two-dimensional (2D) NMR experiments is employed. emerypharma.comnih.gov Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another. youtube.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon pairs, allowing for the assignment of carbons based on their attached protons. nih.gov For carbons lacking directly attached protons (quaternary carbons), the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial, as it reveals longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov By systematically integrating the data from these 1D and 2D NMR experiments, a complete and confident assignment of all proton and carbon resonances in the this compound molecule can be achieved. youtube.comutoronto.ca

Elucidation of Conformational Preferences and Stereochemistry via NMR Parameters

Beyond simple connectivity, NMR spectroscopy is a powerful tool for determining the preferred three-dimensional shape (conformation) and the spatial arrangement of atoms (stereochemistry) of this compound. windows.net The magnitude of the coupling constants (J-values) between protons, obtained from high-resolution 1D or 2D J-resolved spectra, provides valuable information about the dihedral angles between them, which in turn defines the ring conformations. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of this compound and in deducing its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Profiling

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation, detection, and identification of volatile and semi-volatile compounds like this compound in complex mixtures. researchgate.netmdpi.com In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. nih.gov As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. researchgate.net The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of this compound, especially when compared against a library of known spectra. researchgate.net This technique is particularly valuable for profiling the presence and relative abundance of this compound in biological or environmental samples.

Below is an example of a data table that could be generated from a GC-MS analysis of a sample containing this compound.

| Parameter | Value |

| Retention Time (min) | 15.2 |

| Molecular Ion (M+) [m/z] | 248 |

| Key Fragment Ion 1 [m/z] | 136 |

| Key Fragment Ion 2 [m/z] | 98 |

| Key Fragment Ion 3 [m/z] | 110 |

Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Collision-Induced Dissociation (CID) for Fragmentation Pathway Elucidation

To gain a deeper understanding of the structure of this compound, "soft" ionization techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) are employed. FAB-MS is particularly useful for analyzing non-volatile and thermally unstable compounds. This technique typically produces an abundant protonated molecular ion ([M+H]⁺), which can then be subjected to tandem mass spectrometry (MS/MS). researchgate.net

In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented through a process called Collision-Induced Dissociation (CID). nih.gov In CID, the selected ions are collided with an inert gas, causing them to break apart into smaller fragment ions. The analysis of these fragments provides a detailed roadmap of the molecule's structure, revealing the connectivity of its rings and the location of the oxo group. researchgate.netresearchgate.net The fragmentation pathways elucidated through FAB-MS with CID are crucial for confirming the identity of this compound and for distinguishing it from its isomers. researchgate.net

A hypothetical fragmentation pathway for this compound under CID is presented in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 249 ([M+H]⁺) | 221 | 28 (CO) | Loss of the carbonyl group |

| 249 ([M+H]⁺) | 136 | 113 (C₇H₁₁NO) | Cleavage of the C/D rings |

| 249 ([M+H]⁺) | 98 | 151 (C₉H₁₃NO) | Cleavage of the A/B rings |

Differentiation of Positional Isomers and Metamers using MS Data

A significant challenge in the analysis of sparteine alkaloids is the existence of numerous positional isomers and metamers, which have the same molecular weight but differ in the position of the oxo group or the arrangement of the quinolizidine (B1214090) rings. Mass spectrometry, particularly when combined with CID, is a powerful tool for differentiating these closely related structures. nih.gov

While isomers of this compound will produce the same molecular ion, their fragmentation patterns upon CID can be distinctly different. researchgate.net The relative abundances of specific fragment ions are highly dependent on the location of the carbonyl group, which directs the fragmentation pathways. By carefully analyzing and comparing the CID spectra of unknown samples with those of authenticated standards of different oxosparteine isomers, it is possible to unambiguously identify the specific positional isomer present. researchgate.netmsu.edu This ability to distinguish between isomers is critical for accurate structure elucidation and for understanding the biosynthesis and biological activity of these alkaloids. nih.gov

The following table illustrates how the relative abundance of key fragment ions can be used to differentiate this compound from a hypothetical isomer, 2-Oxosparteine.

| Compound | Molecular Ion (m/z) | Relative Abundance of m/z 136 | Relative Abundance of m/z 98 |

| This compound | 248 | High | Low |

| 2-Oxosparteine | 248 | Low | High |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)

The vibrational frequencies of a molecule can also be investigated using theoretical methods, such as Density Functional Theory (DFT) calculations, which can predict the IR spectrum and aid in the assignment of vibrational modes. aps.orgnih.gov

Table 1: Characteristic FT-IR Data for Lupanine (B156748) (2-Oxosparteine)

| Vibrational Mode | Functional Group | **Approximate Wavenumber (cm⁻¹) ** | Reference |

| C=O Stretch | Lactam Carbonyl | 1640 | nist.gov |

Note: This data is for lupanine, a structural isomer of this compound. The exact wavenumber for this compound may vary slightly due to differences in the local chemical environment of the carbonyl group.

Electronic Structure Analysis via Photoelectron Spectroscopy

Photoelectron Spectroscopy (PES) is a powerful experimental technique that provides direct information about the electronic structure of atoms and molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. The resulting spectrum plots the number of photoelectrons against their binding energy, with each peak corresponding to the ionization from a specific molecular orbital. This technique allows for the determination of the energies of electron shells and subshells, providing a detailed picture of the electronic configuration.

There is currently no published experimental or theoretical photoelectron spectroscopy data specifically for this compound or its close analogs like lupanine. However, the principles of PES indicate how such an analysis would elucidate the electronic structure of the molecule.

A hypothetical PES spectrum of this compound would reveal a series of peaks corresponding to the ionization of electrons from its various molecular orbitals. The peaks with the lowest binding energies would correspond to the valence electrons, including the lone pairs on the nitrogen atoms and the electrons in the C=O and C-N bonds of the lactam ring. The higher binding energy region of the spectrum would show peaks arising from the core-level electrons of the carbon, nitrogen, and oxygen atoms.

Analysis of the relative energies and intensities of these peaks would provide valuable information on:

The energies of the highest occupied molecular orbital (HOMO) and other frontier orbitals, which are crucial for understanding the molecule's reactivity.

The electronic influence of the oxo-group on the sparteine skeleton.

The nature of the nitrogen lone pair interactions within the bicyclic ring system.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), can be employed to calculate the theoretical electronic structure and simulate the PES spectrum of molecules, offering a predictive framework in the absence of experimental data.

Computational Chemistry and Molecular Modeling of 17 Oxosparteine

Density Functional Theory (DFT) Calculations for Equilibrium Geometries and Conformational Analysis

The determination of a molecule's most stable three-dimensional structure is a foundational step in computational chemistry. researchgate.net Density Functional Theory (DFT) is a robust method for geometry optimization, offering a favorable balance between accuracy and computational cost for complex organic molecules. researchgate.netnih.gov The process involves calculating the molecule's energy and the forces on each atom, then iteratively adjusting the atomic coordinates to find a minimum on the potential energy surface, which corresponds to an equilibrium geometry. mdpi.commdpi.com

For a polycyclic and conformationally restricted molecule like 17-Oxosparteine, conformational analysis is performed to identify the most stable arrangement of its fused ring system. This involves exploring different possible conformers, optimizing the geometry of each, and comparing their relative energies. mdpi.comchemrxiv.org The lowest-energy conformer represents the most populated structure under equilibrium conditions. While specific DFT-focused conformational analysis studies on this compound are not extensively detailed in the literature, its rigid tetracyclic structure is well-established and serves as the basis for theoretical investigations into its reactivity and spectroscopic properties. The equilibrium geometry is crucial for subsequent calculations, as properties like NMR chemical shifts and intramolecular interactions are highly dependent on the precise spatial arrangement of atoms. researchgate.net

Theoretical Prediction and Correlation of Spectroscopic Parameters (NMR Chemical Shifts, Photoelectron Ionization Energies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and confirm structural assignments.

NMR Chemical Shifts DFT calculations have become a standard tool for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govaps.org The method involves calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. nih.govrsc.org By comparing the calculated shielding of the target nucleus to that of a reference compound (e.g., tetramethylsilane), a theoretical chemical shift can be determined.

In studies of this compound, ¹³C NMR spectroscopy was vital for identifying the specific carbon atoms that underwent protium-deuterium exchange. cdnsciencepub.com Theoretical calculations of ¹³C NMR shifts, likely using a hybrid functional such as B3LYP, would correlate with these experimental values, confirming the assignment of signals to specific carbon atoms (C7, C11, C15, etc.). nih.govcdnsciencepub.com A strong correlation between the calculated and observed shifts validates the accuracy of the computed equilibrium geometry and electronic structure.

Photoelectron Ionization Energies Theoretical chemistry can also predict the ionization energies of a molecule, which correspond to the energies required to remove electrons from different molecular orbitals. rsc.orgresearchgate.net These values are directly comparable to the data obtained from photoelectron spectroscopy. Calculations can determine the energies of the highest occupied molecular orbital (HOMO) and other orbitals. This allows for the assignment of bands in the photoelectron spectrum to specific electronic features, such as the lone pairs on the nitrogen and oxygen atoms or electrons in the C-C and C-N sigma bonds of this compound. rsc.org While specific photoelectron spectroscopic studies on this compound are not prominent, the established theoretical methods provide a framework for such an investigation. researchgate.net

Analysis of Stereoelectronic Effects and Intramolecular Interactions

Stereoelectronic effects are orbital interactions that dictate the preferred geometry, reactivity, and stability of a molecule. wikipedia.orgimperial.ac.uk These effects arise from the spatial relationship between electron donors (filled orbitals, such as lone pairs or bonding orbitals) and electron acceptors (empty anti-bonding orbitals). rsc.org

In this compound, a key intramolecular interaction is the influence of the lactam (amide) group on the rest of the molecule. The electron-withdrawing nature of the carbonyl group creates a significant dipole and influences the electron density of neighboring atoms. This was demonstrated in studies of its homoenolization, where the carbanion formed at the β-position (C15) is stabilized by the amide group. cdnsciencepub.comcdnsciencepub.com This stabilization is a classic stereoelectronic effect, operating through a combination of the dipolar field effect of the amide and potential hyperconjugative interactions. cdnsciencepub.com DFT and Natural Bond Orbital (NBO) analysis are computational techniques used to visualize and quantify such intramolecular donor-acceptor interactions. nih.gov

Studies on Protium-Deuterium Exchange and Homoenolization Mechanisms

Protium-deuterium (H-D) exchange studies are a powerful experimental method for probing the acidity of C-H bonds and investigating carbanion-mediated reaction mechanisms. nih.gov The homoenolization of this compound has been studied under strong basic conditions ((CD₃)₃COK/(CD₃)₃COD), providing significant insight into its reactivity. cdnsciencepub.comresearchgate.net

The key findings from these studies reveal the differential reactivity of various sites within the molecule:

At a temperature of 130°C, this compound undergoes H-D exchange selectively at the C7 bridgehead carbon. cdnsciencepub.comcdnsciencepub.com

To induce exchange at other β-sites, specifically C11 and C15, much more forcing conditions of 240°C are required. cdnsciencepub.comresearchgate.net

At the C15 position, which is β to the lactam carbonyl, the exchange rates for the two diastereotopic protons (axial and equatorial) were found to be only marginally different. cdnsciencepub.comcdnsciencepub.com This suggests that the stabilization of the carbanion intermediate at C15 is primarily due to the through-space dipolar effect of the amide group, rather than a specific orbital overlap that would favor one proton over the other. cdnsciencepub.com

These experimental results, interpreted through the lens of computational models, provide a detailed picture of the homoenolization mechanism for a lactam system. The formation of a carbanion at a bridgehead (C7) or β to the carbonyl group highlights the ability of the rigid sparteine (B1682161) framework to accommodate these high-energy intermediates.

Table 1: Summary of Protium-Deuterium Exchange Results for this compound

| Temperature (°C) | Site(s) of Exchange | Deuterium Incorporation | Implied Mechanism |

|---|---|---|---|

| 130 | C7 (bridgehead) | 0.73 atoms | Formation of a bridgehead carbanion. cdnsciencepub.com |

| 240 | C11, C15, and other sites | Significant | Homoenolization via β-carbanion formation under forcing conditions. cdnsciencepub.comresearchgate.net |

Pre Clinical Pharmacological and Biological Research on 17 Oxosparteine

Design and Implementation of In Vitro and Non-Human In Vivo Research Models

Preclinical research on 17-Oxosparteine has utilized established and relevant biological models to investigate its therapeutic potential, particularly in the context of neurodegenerative diseases like Alzheimer's. These models are crucial for understanding the compound's mechanism of action at a cellular and systemic level before any consideration for human trials. youtube.com

In Vitro Models:

PC12 Cells: The rat pheochromocytoma (PC12) cell line is widely used in neurological research as it exhibits characteristics of neuronal cells and is sensitive to neurotoxic agents. nih.gov In studies involving this compound, PC12 cells serve as a primary model to assess neuroprotective effects against toxicity induced by soluble oligomers of amyloid-beta (SO-Aβ), a key pathological hallmark of Alzheimer's disease. nih.govresearchgate.netnih.gov These cellular models allow for controlled experiments to measure cell viability and the underlying molecular pathways affected by the compound.

Primary Hippocampal Neurons: To validate findings from cell lines, researchers use primary hippocampal neurons isolated from rodent models. These cells provide a more physiologically relevant system for studying synaptic activity and neuronal network function. nih.gov Research on this compound has employed primary hippocampal neurons to confirm its neuroprotective capabilities and to investigate its influence on neural network activity and synaptic potentiation. nih.govresearchgate.net

Non-Human In Vivo Models:

While specific non-human in vivo studies focusing exclusively on this compound are not detailed in the provided context, the research framework points towards the use of animal models of amyloidosis. mdpi.com These models typically involve inducing amyloid-beta pathology in animals, such as rodents, to replicate aspects of Alzheimer's disease. mdpi.com Such models are essential for studying the effects of a compound on cognitive function and complex neurobiological processes within a living organism. youtube.com

Neurobiological Activity and Associated Mechanisms

Research has focused on the neurobiological properties of this compound, particularly its ability to counteract the neurotoxic effects associated with Alzheimer's disease. nih.govresearchgate.net

Studies have demonstrated that this compound exerts significant neuroprotective effects against the toxicity induced by soluble amyloid-beta oligomers (SO-Aβ), which are strongly implicated in the neuronal dysfunction seen in Alzheimer's disease. nih.govresearchgate.net In controlled laboratory settings, the application of this compound was shown to prevent SO-Aβ-induced toxicity in both PC12 cells and primary hippocampal neurons. nih.govresearchgate.net

Specifically, at a concentration of 0.03μM, this compound prevented SO-Aβ-induced toxicity in PC12 cells by 57±6%. nih.govresearchgate.net Similar protective outcomes were observed in hippocampal neurons, where the alkaloid prevented SO-Aβ neurotoxicity by 52±3%. nih.govresearchgate.net

| Research Model | Protective Effect Against SO-Aβ Toxicity (%) | Reference |

|---|---|---|

| PC12 Cells | 57 ± 6% | nih.govresearchgate.net |

| Hippocampal Neurons | 52 ± 3% | nih.govresearchgate.net |

The neuroprotective actions of this compound are mechanistically linked to its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net These receptors are crucial modulators of neurotransmitter release and neuronal survival. nih.gov The involvement of nAChRs was confirmed in studies where the neuroprotective effects of this compound were entirely blocked by α-bungarotoxin, a potent antagonist of the α7 nAChR subtype and other muscle-type nAChRs. nih.govresearchgate.net This finding indicates that this compound's therapeutic activity is dependent on the activation of specific nAChR subtypes, which are known to play a role in modulating dopamine (B1211576) release and are implicated in various neurological conditions. nih.govnih.gov

Further investigation into the molecular mechanisms revealed that this compound's neuroprotective effect involves the activation of the PI3K/Akt/Bcl-2 signaling pathway. nih.govresearchgate.net This pathway is a critical regulator of cell survival and is known to have anti-apoptotic functions. researchgate.netcellsignal.comnih.gov The activation of nAChRs by this compound leads to the downstream phosphorylation and activation of Akt, a key kinase in this cascade. nih.govresearchgate.net In cells treated with SO-Aβ, the presence of this compound led to a 35±7% increase in Akt phosphorylation levels. nih.gov This activation of the PI3K/Akt pathway helps to counteract the apoptotic signals triggered by amyloid-beta toxicity. nih.govnih.gov

Beyond cellular protection, this compound has been shown to positively influence the functional activity of neural networks. nih.govresearchgate.net In studies using hippocampal neurons, the alkaloid was found to increase the frequency of spontaneous calcium transients, which are indicators of synaptic activity and neuronal communication. nih.govresearchgate.net This suggests that this compound can enhance neural network activity and promote synaptic potentiation, processes that are fundamental to learning and memory and are often disrupted in neurodegenerative diseases. mdpi.comnih.gov Specifically, this compound increased the frequency of these calcium transients by 40±3%. researchgate.net

| Activity Measured | Model System | Enhancement by this compound (%) | Reference |

|---|---|---|---|

| Frequency of Spontaneous Calcium Transients | Hippocampal Neurons | 40 ± 3% | researchgate.net |

Investigation of Other Documented Biological Activities

This compound belongs to the quinolizidine (B1214090) alkaloid (QA) class of compounds, which are known to possess a wide range of biological activities. nih.govnih.gov While research has heavily focused on the neurobiological aspects of this compound, its chemical classification suggests potential for other therapeutic effects. Quinolizidine alkaloids, as a group, have been documented to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. nih.govnih.govacs.org

Anti-inflammatory Effects: Several quinolizidine alkaloids have been evaluated for their ability to reduce inflammation. For instance, studies on compounds isolated from Sophora tonkinensis showed that they could inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 cells, a common model for assessing anti-inflammatory activity. researchgate.net

Antimicrobial and Antioxidant Properties: The broader class of QAs is recognized for its protective roles in plants against pathogens and herbivores, which is partly attributed to their antimicrobial capabilities. nih.govnih.gov Additionally, many of these alkaloids exhibit beneficial antioxidant qualities. nih.gov These documented activities for the quinolizidine alkaloid family suggest that this compound may also possess similar properties, warranting further investigation.

Structure-Activity Relationship (SAR) Studies in Biological Systems

The exploration of the structure-activity relationships (SAR) of this compound, a tetracyclic quinolizidine alkaloid also known as lupanine (B156748), and its derivatives is crucial for understanding their pharmacological effects and for the development of new therapeutic agents. These studies investigate how specific structural features of the molecule influence its biological activity.

Research into the molecular modifications of this compound and related sparteine-type alkaloids has provided insights into their interaction with biological targets, particularly voltage-gated sodium channels (VGSCs) and nicotinic acetylcholine receptors (nAChRs).

The introduction of a keto group at the C-17 position, which distinguishes this compound from its parent compound sparteine (B1682161), has a notable impact on its pharmacological profile. Comparative studies have indicated that this compound (lupanine) is generally less toxic than sparteine. oup.com Both compounds exhibit a weak sedative effect on the central nervous system. oup.com

Modifications at other positions of the sparteine skeleton have been shown to significantly alter biological activity. For instance, modifications at the C-2 position of sparteine have led to the development of irreversible blockers of VGSCs, which suggests potential applications as long-lasting local anesthetics. nih.gov While this modification was not performed on this compound itself, it highlights a key area of the molecular scaffold where changes can dramatically influence efficacy.

Furthermore, studies on lupanine and this compound have demonstrated neuroprotective effects against amyloid-β oligomer toxicity, a hallmark of Alzheimer's disease. This neuroprotection is believed to be mediated through nicotinic acetylcholine receptors. researchgate.net This suggests that the tetracyclic core of this compound is a key pharmacophore for this activity.

The following table summarizes the impact of certain molecular features on the biological activity of sparteine-type alkaloids, including this compound.

| Compound/Derivative | Molecular Feature | Impact on Biological Efficacy and Receptor Binding |

| This compound (Lupanine) | Keto group at C-17 | Generally lower toxicity compared to sparteine; exhibits weak sedative effects. oup.com Shows neuroprotective activity via nicotinic acetylcholine receptors. researchgate.net |

| Sparteine | Parent tetracyclic structure | Blocks voltage-gated sodium channels. nih.gov |

| C2-Modified Sparteine Derivatives | Modification at C-2 position | Produces irreversible blockers of voltage-gated sodium channels. nih.gov |

The stereochemistry of quinolizidine alkaloids, including this compound, is a critical determinant of their pharmacological activity. These molecules possess multiple chiral centers, leading to various possible stereoisomers, each with potentially distinct biological properties. The rigid, tetracyclic structure of this compound results in a specific three-dimensional conformation that dictates its interaction with receptors and enzymes.

While detailed stereochemical studies specifically on the pharmacological responses of different this compound isomers are not extensively documented in the provided search results, the importance of stereochemistry is a well-established principle in pharmacology. nih.gov The synthesis of enantiomerically pure forms of lupanine has been a focus of chemical research, underscoring the necessity of stereochemical control for pharmacological investigations. researchgate.net The distinct pharmacological profiles of enantiomers of other drugs highlight the critical need to consider the specific stereoisomer of this compound when evaluating its biological effects.

The following table outlines the key stereochemical features of this compound and their general significance in pharmacology.

| Stereochemical Feature | Significance in Pharmacological Responses |

| Multiple Chiral Centers | Leads to the existence of various stereoisomers, each with potentially different biological activities and potencies. |

| Rigid Tetracyclic Structure | Defines a specific three-dimensional shape that is crucial for selective binding to receptors and enzymes. |

| Absolute Configuration | Determines the precise orientation of functional groups and the overall molecular geometry, which is critical for molecular recognition by biological targets. nih.gov |

Analytical Method Development and Validation for 17 Oxosparteine Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone for the analysis of 17-oxosparteine, enabling its separation from other related alkaloids and matrix components. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the selectivity and sensitivity required for rigorous scientific investigation.

Gas Chromatography (GC) Applications

Gas chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov The method involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a capillary column.

In the analysis of quinolizidine (B1214090) alkaloids, GC-MS has been successfully used for identification and purity assessment. nih.gov For instance, the analysis of purified this compound from Cytisus scoparius by GC-MS confirmed its identity and purity. researchgate.netresearchgate.net The resulting chromatogram showed a distinct peak for this compound at a specific retention time, with a purity determined to be 93.33%. researchgate.net The mass spectrum obtained from this peak serves as a chemical fingerprint, allowing for unambiguous identification by matching it against spectral libraries or through structural elucidation. researchgate.netresearchgate.net

For compounds with lower volatility or polar functional groups, a derivatization step, such as trimethylsilylation, can be employed to make them more suitable for GC analysis by increasing their volatility and thermal stability. nih.gov GC detectors like the flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for quantification, offering high sensitivity for nitrogen-containing compounds like alkaloids. nih.gov

Table 1: Example of GC-MS Parameters for this compound Analysis

| Parameter | Description/Value | Reference |

|---|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | researchgate.net |

| Purity Determined | 93.33% | researchgate.net |

| Retention Time | 18.421 min | researchgate.net |

| Identification | Based on comparison of the mass spectrum with library data (NIST) and fragmentation patterns. | researchgate.netnih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling

High-performance liquid chromatography (HPLC) and its combination with tandem mass spectrometry (LC-MS/MS) are indispensable tools for the comprehensive analysis of this compound, particularly in complex biological or plant-based samples. nih.gov These techniques are well-suited for non-volatile compounds and offer high resolution and sensitivity. mdpi.com

HPLC methods typically utilize a reversed-phase column (e.g., C18) where separation is achieved based on the compound's hydrophobicity. nih.govresearchgate.net A mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, is used in a gradient elution mode. nih.govmdpi.com This allows for the separation of a wide range of alkaloids with different polarities within a single analytical run.

The coupling of HPLC to a tandem mass spectrometer (LC-MS/MS) provides an exceptional level of selectivity and sensitivity. mdpi.com This "gold standard" technique allows for the quantification of this compound even at very low concentrations in complex matrices. mdpi.com The analysis is often performed in the multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented, and a resulting characteristic product ion is monitored. mdpi.com This highly specific transition minimizes interferences and enhances quantification accuracy. Ultra-high performance liquid chromatography (UHPLC) systems can be used to achieve even faster separations and higher resolution. nih.gov

Table 2: Typical Parameters for LC-MS/MS Method Development for Quinolizidine Alkaloids

| Parameter | Typical Setting | Reference |

|---|---|---|

| Chromatography | Reversed-Phase HPLC or UHPLC | nih.govnih.gov |

| Column | C18 (e.g., 2.0 x 150 mm, 5 µm) | nih.gov |

| Mobile Phase A | Water with 0.1% formic acid or 0.1% heptafluorobutyric acid (HFBA) | nih.govnih.gov |

| Mobile Phase B | Acetonitrile/Methanol mixture with 0.1% acid | nih.govnih.gov |

| Elution | Gradient elution | nih.govmdpi.com |

| Ionization Source | Electrospray Ionization (ESI), positive mode | mdpi.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | mdpi.com |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

Advanced Spectroscopic Methods for Quantitative Analysis and Purity Assessment

Beyond chromatography, various spectroscopic techniques are vital for the structural confirmation and purity assessment of this compound. These methods provide complementary information to ensure the identity and quality of the compound.

Mass spectrometry (MS) is a primary tool for the analysis of this compound and its derivatives. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which helps in confirming the elemental composition of the molecule. researchgate.net The fragmentation pattern observed in the mass spectrum is unique to the molecule's structure. Studies on the mass spectral fragmentation of this compound derivatives have identified characteristic pathways that help distinguish between structural isomers. nih.gov

Other key spectroscopic methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for the unambiguous structural elucidation of organic molecules. They provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the complete assignment of the molecular structure and the identification of impurities.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule. ijrar.org For this compound, the spectrum would show a characteristic absorption band for the carbonyl group (C=O) of the oxo-functionality, distinguishing it from non-oxidized sparteine (B1682161).

UV-Visible Spectroscopy : This technique can be used for quantitative analysis if the molecule possesses a suitable chromophore. ijrar.orgtamjeedpub.com While its structural information is limited, its simplicity and reliability make it useful for routine quantification and purity checks against a known standard, often as a detector for HPLC. ijrar.org

Table 3: Mass Spectrometry Data for this compound

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| GC-MS (EI) | Molecular Ion Peak (M+) and characteristic fragmentation pattern. | Confirms molecular weight and provides a structural fingerprint for identification. | researchgate.netresearchgate.net |

| High-Resolution MS | Provides highly accurate mass-to-charge ratio (m/z). | Allows for the determination of the elemental formula. | researchgate.net |

| Tandem MS (MS/MS) | Specific fragmentation of a selected precursor ion into product ions. | Used for highly selective and sensitive quantification (MRM) and structural analysis. | nih.gov |

Isotope Labeling Techniques for Metabolic Tracing and Absolute Quantification

Isotope labeling is a sophisticated technique used to trace the metabolic fate of a compound within a biological system and to achieve highly accurate absolute quantification. nih.govspringernature.com This approach involves using a version of this compound in which one or more atoms (typically ¹²C or ¹H) have been replaced with a heavy stable isotope (such as ¹³C or ²H). nih.gov

Metabolic Tracing : To study how this compound is metabolized, cells or organisms can be exposed to the isotopically labeled compound. nih.govspringernature.com By using LC-MS to analyze samples over time, researchers can track the appearance of the heavy isotope label in downstream metabolites. springernature.com This provides direct evidence of metabolic pathways and helps identify the products of biotransformation. The mass of any metabolite containing the label will be shifted, making it easy to distinguish from the pool of endogenous, unlabeled molecules. youtube.com

Absolute Quantification : The isotope dilution method is the gold standard for quantification in mass spectrometry. nih.govmdpi.com This method involves adding a known amount of a stable isotope-labeled this compound standard to a sample before processing and analysis. The labeled standard is chemically identical to the natural (unlabeled) this compound and therefore behaves identically during extraction, cleanup, and chromatographic separation. nih.gov

In the final LC-MS analysis, the instrument measures the ratio of the signal from the natural compound to that of the co-eluting labeled standard. mdpi.com Since the amount of the added standard is known, the absolute concentration of the endogenous this compound in the original sample can be calculated with very high precision and accuracy, correcting for any sample loss during preparation. nih.govmdpi.com

Table 4: General Workflow for Absolute Quantification using Isotope Labeling

| Step | Description | Reference |

|---|---|---|

| 1. Synthesis | Synthesize a stable isotope-labeled analog of this compound (e.g., [¹³C₅]-17-oxosparteine or [²H₃]-17-oxosparteine). | nih.gov |

| 2. Spiking | Add a precise, known quantity of the labeled standard to the biological sample (e.g., plasma, tissue homogenate) at the earliest stage of preparation. | nih.govmdpi.com |

| 3. Sample Preparation | Perform extraction, cleanup (e.g., SPE), and concentration of the analytes. The labeled standard corrects for any losses during these steps. | nih.gov |

| 4. LC-MS/MS Analysis | Analyze the sample using a validated LC-MS/MS method, monitoring the specific MRM transitions for both the natural (light) and labeled (heavy) this compound. | nih.gov |

| 5. Quantification | Calculate the ratio of the peak area of the natural analyte to the peak area of the labeled internal standard. Determine the absolute concentration using a calibration curve. | mdpi.com |

Q & A

Q. What are the key enzymatic steps involved in the biosynthesis of 17-oxosparteine from cadaverine?

The biosynthesis begins with lysine decarboxylase (LDC) converting lysine into cadaverine. Three cadaverine molecules and four pyruvate units are then catalyzed by this compound synthase to form this compound, releasing alanine as a byproduct. This reaction occurs without free intermediates, as demonstrated in enzyme assays using Lupinus polyphyllus cell cultures and chloroplast extracts .

Q. What experimental methods are used to identify and quantify this compound in plant extracts?

Gas-liquid chromatography (GLC) coupled with mass spectrometry (GC-MS) is standard for identification and quantification. Enzymatic assays with radiolabeled substrates (e.g., [¹⁴C]-cadaverine) are used to trace incorporation into this compound, followed by isotopic analysis to confirm metabolic pathways .

Q. Which enzymes are critical for distinguishing this compound from structurally similar alkaloids?

The transaminase activity of this compound synthase is unique to its biosynthesis, differentiating it from sparteine or lupanine pathways. Subcellular localization (e.g., chloroplasts vs. cytoplasmic enzymes) also helps isolate its synthesis mechanisms .

Advanced Research Questions

Q. How can contradictory findings about this compound as a biosynthetic intermediate be resolved?

Early hypotheses suggested free intermediates during lupin alkaloid biosynthesis, but enzyme assays revealed this compound is synthesized directly from cadaverine without intermediates. Resolving contradictions requires comparing in vitro enzyme kinetics (e.g., crude chloroplast extracts) with in vivo tracer studies to validate model mechanisms .

Q. What methodological strategies ensure reproducibility in enzymatic studies of this compound synthesis?

Standardize enzyme preparations by using inhibitors like DIECA to block interfering oxidases. Include controls with pyruvate supplementation to account for endogenous pools. Validate results via GC-MS and isotopic labeling (e.g., [¹⁴C]-cadaverine) for cross-study consistency .

Q. How do subcellular environments (e.g., chloroplasts vs. cell cultures) influence this compound synthesis pathways?

In chloroplasts, this compound is a minor product, with lupanine dominant due to compartment-specific reductases. In cell cultures, this compound synthase activity prevails. Comparative studies require isolating organelles and profiling enzyme isoforms under varying redox conditions .

Q. What mass spectrometry techniques distinguish this compound from positional isomers like 15-oxosparteine?

Fast atom bombardment mass spectrometry (FAB-MS) with collision-induced dissociation (CID) analyzes fragmentation patterns. For example, this compound shows distinct molecular ions at m/z 246 and characteristic cleavage at the C-17 position, unlike 15-oxosparteine .

Q. How can isotopic labeling confirm this compound as a metabolite in human studies?

Administering [17,17-³H₂]-sparteine orally allows tracking via urinary metabolite profiling. Liquid chromatography-tandem MS (LC-MS/MS) identifies this compound by its deuterium retention and fragmentation signature, confirming its role as a minor metabolite (~1% dose excretion) .

Q. What are the challenges in modeling this compound’s role as a key intermediate in quinolizidine alkaloid biosynthesis?

Early models hypothesized free intermediates, but enzyme-bound mechanisms are now favored. Validate models using purified this compound synthase and time-resolved tracer experiments to monitor intermediate channeling .

Q. How do fragmentation patterns in FAB-MS aid in structural elucidation of oxidized sparteine derivatives?

FAB-MS/CID differentiates isomers by cleavage sites: this compound exhibits C-17 ketone-specific fragments (e.g., loss of H₂O at m/z 228), while 2-oxosparteine shows C-2 cleavage. Spectral libraries and synthetic standards are critical for unambiguous identification .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.